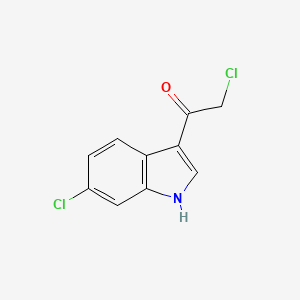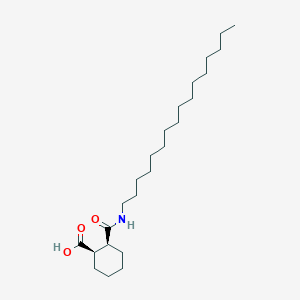![molecular formula C15H21ClF3NO B12443952 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride typically involves several steps, including the introduction of the trifluoromethoxy group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include:
Indoxacarb: An insecticide that acts as a voltage-gated sodium channel modulator.
Triflumuron: An insect growth regulator.
Flurprimidol: A plant growth regulator.
Thifluzamide: An inhibitor of the respiratory chain and succinate dehydrogenase.
Flucarbazone-sodium: An inhibitor of acetolactate synthase.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and mechanisms of action.
Eigenschaften
Molekularformel |
C15H21ClF3NO |
|---|---|
Molekulargewicht |
323.78 g/mol |
IUPAC-Name |
1-phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H20F3NO.ClH/c16-15(17,18)20-12-11-19-14(9-5-2-6-10-14)13-7-3-1-4-8-13;/h1,3-4,7-8,19H,2,5-6,9-12H2;1H |
InChI-Schlüssel |
FAYXGXVPJZBPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCOC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
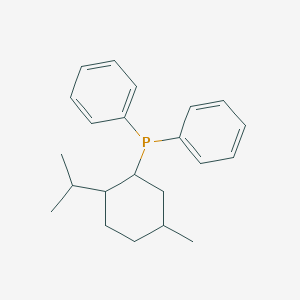
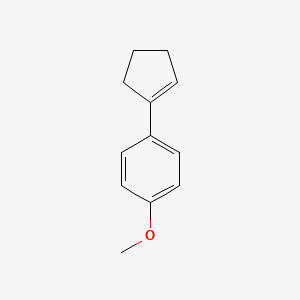
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
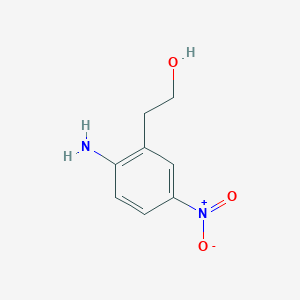
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
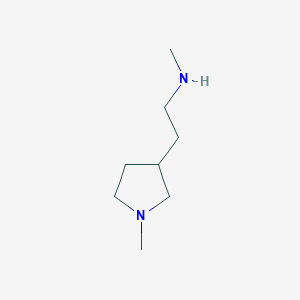
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
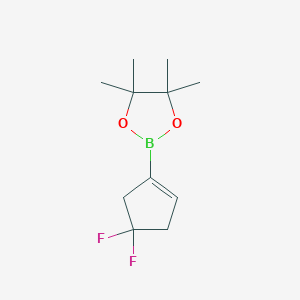
![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)

